molecular formula C19H20N4 B2849836 3-(butan-2-yl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile CAS No. 868153-08-6

3-(butan-2-yl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile

Cat. No.: B2849836
CAS No.: 868153-08-6
M. Wt: 304.397
InChI Key: MKUZHWMYNDQDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Butan-2-yl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile is a complex organic compound with a unique tetracyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its structure features multiple rings and nitrogen atoms, which contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butan-2-yl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that contains the core tetracyclic structure. The synthesis may involve:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions, often using catalysts or specific reaction conditions to promote ring closure.

    Functional Group Transformations: Introduction of the butan-2-yl and methyl groups through alkylation reactions.

    Nitrile Introduction: Incorporation of the carbonitrile group via nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalyst Optimization: Using efficient catalysts to promote specific reactions.

    Reaction Conditions: Controlling temperature, pressure, and solvent conditions to favor desired products.

    Purification Techniques: Employing chromatography, crystallization, or distillation to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(Butan-2-yl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0

    Medicinal Chemistry: The compound’s unique structure and potential biological activity make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its tetracyclic structure could be useful in designing new materials with specific electronic or mechanical properties.

    Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(Butan-2-yl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.

    DNA Intercalation: The compound’s planar structure could allow it to intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Butan-2-yl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carboxamide : Similar structure but with a carboxamide group instead of a carbonitrile group.
  • 3-(Butan-2-yl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-methanol : Similar structure but with a methanol group instead of a carbonitrile group.

Uniqueness

The presence of the carbonitrile group in 3-(Butan-2-yl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile distinguishes it from similar compounds

Properties

IUPAC Name

3-butan-2-yl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-4-12(2)22-10-9-14-13(3)15(11-20)18-21-16-7-5-6-8-17(16)23(18)19(14)22/h5-8,12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUZHWMYNDQDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCC2=C1N3C4=CC=CC=C4N=C3C(=C2C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.